Propan-2-yl 4,5-dimethyl-2-{[(4-propylphenoxy)acetyl]amino}thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROPAN-2-YL 4,5-DIMETHYL-2-[2-(4-PROPYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, with its unique structure, has garnered interest for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including PROPAN-2-YL 4,5-DIMETHYL-2-[2-(4-PROPYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring.
Industrial Production Methods
Industrial production of thiophene derivatives generally follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 4,5-DIMETHYL-2-[2-(4-PROPYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, acids, bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
PROPAN-2-YL 4,5-DIMETHYL-2-[2-(4-PROPYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Mechanism of Action
The mechanism of action of PROPAN-2-YL 4,5-DIMETHYL-2-[2-(4-PROPYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Tipepidine: Contains a thiophene nucleus and is used as a cough suppressant
Uniqueness
PROPAN-2-YL 4,5-DIMETHYL-2-[2-(4-PROPYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H27NO4S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
propan-2-yl 4,5-dimethyl-2-[[2-(4-propylphenoxy)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H27NO4S/c1-6-7-16-8-10-17(11-9-16)25-12-18(23)22-20-19(14(4)15(5)27-20)21(24)26-13(2)3/h8-11,13H,6-7,12H2,1-5H3,(H,22,23) |
InChI Key |
ONSJUCKUMDXQFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.